
1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H23FN4O3 and its molecular weight is 374.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Radiotracer Development
One application involves the synthesis of related compounds for use as positron emission tomography (PET) radiotracers. For instance, the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride has been demonstrated, leading to the synthesis of compounds such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033). This compound, a potential radiotracer, shows promise for studying CB1 cannabinoid receptors in the brain using PET, with specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95% (Katoch-Rouse & Horti, 2003).
CB1 Cannabinoid Receptor Studies
The development of methoxy and fluorine analogs substituted on certain compounds has been explored to develop tracers for medical imaging, particularly for the cerebral cannabinoid CB1 receptor. These analogs, bearing a piperidinyl carboxamide at the C(3) of the pyrazole ring, showed affinities comparable to the CB1 reference antagonist SR141716, highlighting their potential for further investigation using the radiolabeled form for biological imaging studies (Tobiishi et al., 2007).
Structure-Activity Relationships
The study of structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists has provided insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This research underscores the importance of certain substituents and groups for the compound's activity, offering a pathway to design more selective and potent ligands (Lan et al., 1999).
Antimicrobial Activity
Polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives have been synthesized, with some structures exhibiting significant antibacterial and antifungal activities. This highlights the potential of such compounds in the development of new antimicrobial agents, with certain derivatives showing activity comparable to standard drugs like norfloxacin and fluconazole (Hafez, Alshammari, & El-Gazzar, 2015).
Eigenschaften
IUPAC Name |
1-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-2-11-27-16-12-24(15-5-3-14(20)4-6-15)22-17(16)19(26)23-9-7-13(8-10-23)18(21)25/h3-6,12-13H,2,7-11H2,1H3,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNQHYGCXGWKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
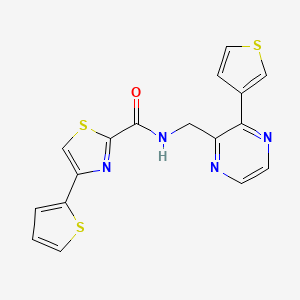
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2965526.png)
![N-(3-acetylphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2965528.png)
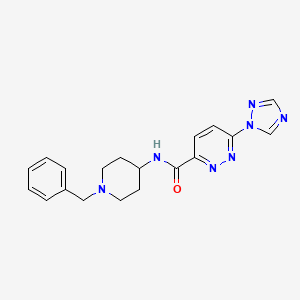
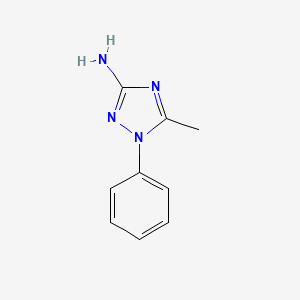
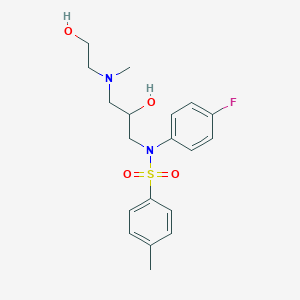
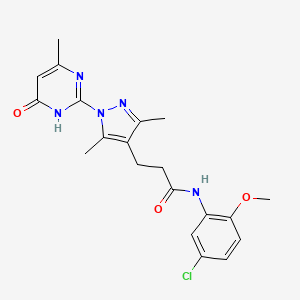
![N-(4-chlorophenyl)-2-(7-methyl-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2965536.png)
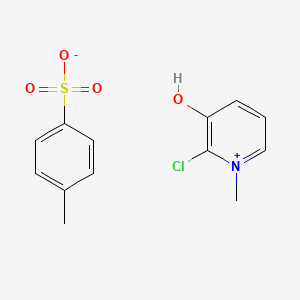

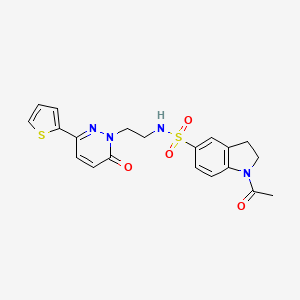
![N-[2-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2965541.png)
![1-(4-methylpyrimidin-2-yl)-N-[3-(methylthio)phenyl]piperidine-3-carboxamide](/img/structure/B2965543.png)
![N-(benzo[d]thiazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2965544.png)
